molecular formula C25H20N2O3S B11328818 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11328818
M. Wt: 428.5 g/mol
InChI Key: GQHRHOAUUBAVOU-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide is a complex organic compound with a unique structure that combines a benzothiophene moiety with an isochromene carboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, which is then reacted with various acylating agents to form the desired carboxamide derivative . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted benzothiophene compounds .

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide apart from similar compounds is its unique combination of a benzothiophene moiety with an isochromene carboxamide group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C25H20N2O3S

Molecular Weight

428.5 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C25H20N2O3S/c26-14-20-19-8-4-5-9-22(19)31-24(20)27-23(28)16-10-11-18-17(12-16)13-21(30-25(18)29)15-6-2-1-3-7-15/h1-3,6-7,10-12,21H,4-5,8-9,13H2,(H,27,28)

InChI Key

GQHRHOAUUBAVOU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=C(C=C3)C(=O)OC(C4)C5=CC=CC=C5)C#N

Origin of Product

United States

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